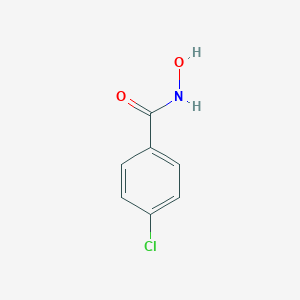

4-Chloro-N-hydroxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-6-3-1-5(2-4-6)7(10)9-11/h1-4,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODOQPRLYSBBHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167111 | |

| Record name | 4-Chlorobenzenehydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613-88-3 | |

| Record name | p-Chlorobenzohydroxamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1613-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobenzenehydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001613883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzenehydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-N-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBENZENEHYDROXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGV74DKB7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-N-hydroxybenzamide: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-N-hydroxybenzamide, a molecule of significant interest in medicinal chemistry. As a member of the hydroxamic acid class of compounds, it holds potential as a key building block for developing targeted therapeutics, particularly in the realm of oncology. This document delves into its chemical and physical properties, offers detailed protocols for its synthesis and purification, and explores its prospective biological activities, with a focus on its role as a potential histone deacetylase (HDAC) inhibitor.

Core Chemical and Physical Properties

This compound is a benzamide derivative characterized by a chlorine atom at the para-position of the phenyl ring and a hydroxyl group attached to the amide nitrogen.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1613-88-3 | [2] |

| Molecular Formula | C₇H₆ClNO₂ | [1][2] |

| Molecular Weight | 171.58 g/mol | [1][2] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | 177 °C | |

| Solubility | Limited solubility in water; expected to be soluble in polar organic solvents like alcohols, THF, and DMSO. | |

| pKa | Data not available; the N-hydroxyamide proton is acidic. |

Computational Data:

| Parameter | Value | Source(s) |

| XLogP3 | 0.9 | [1] |

| Topological Polar Surface Area (TPSA) | 49.3 Ų | [1][2] |

| Hydrogen Bond Donors | 2 | [1][2] |

| Hydrogen Bond Acceptors | 2 | [1][2] |

| Rotatable Bonds | 1 | [2] |

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, its structural features allow for the prediction of its key spectroscopic characteristics. These predictions are based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (in DMSO-d₆):

-

Aromatic Protons: Two doublets are expected in the aromatic region (approximately δ 7.5-8.0 ppm). The protons ortho to the carbonyl group will likely appear downfield from the protons ortho to the chlorine atom due to the electron-withdrawing nature of the carbonyl group. A typical AA'BB' splitting pattern is anticipated.

-

N-H and O-H Protons: Two broad singlets corresponding to the N-H and O-H protons of the hydroxamic acid moiety are expected. Their chemical shifts can be variable and are dependent on concentration and temperature.

¹³C NMR (in DMSO-d₆):

-

Carbonyl Carbon: A signal for the carbonyl carbon is expected in the downfield region, typically around 165-170 ppm.

-

Aromatic Carbons: Four signals for the aromatic carbons are anticipated. The carbon bearing the chlorine atom and the carbon attached to the carbonyl group will have distinct chemical shifts from the other aromatic carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

O-H Stretch: A broad band in the region of 3200-3400 cm⁻¹.

-

N-H Stretch: A medium intensity band, potentially overlapping with the O-H stretch, in the same region.

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹.

-

C-N Stretch: A band in the region of 1200-1350 cm⁻¹.

-

C-Cl Stretch: A strong band in the fingerprint region, typically around 1000-1100 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

In electrospray ionization mass spectrometry (ESI-MS), this compound is expected to show a prominent [M+H]⁺ ion in positive ion mode and an [M-H]⁻ ion in negative ion mode. The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the molecular ion peak) will be a key diagnostic feature. Fragmentation would likely involve the loss of small neutral molecules such as H₂O and CO.

Synthesis and Purification

The synthesis of this compound can be achieved through the reaction of 4-chlorobenzoyl chloride with hydroxylamine.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

4-Chlorobenzoyl chloride

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃) or Pyridine

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Hexanes

-

Hydrochloric acid (1 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) in water. Cool the solution in an ice bath.

-

Neutralization: Slowly add a solution of sodium bicarbonate (1.2 equivalents) in water to the hydroxylamine hydrochloride solution with stirring. Alternatively, a suitable organic base like pyridine can be used in a non-aqueous solvent.

-

Reaction with Acyl Chloride: In a separate flask, dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in THF.

-

Addition: Slowly add the 4-chlorobenzoyl chloride solution to the cold hydroxylamine solution with vigorous stirring. Maintain the temperature below 5 °C during the addition.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture with 1 M HCl to a pH of approximately 2-3. Extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization. A suitable solvent system would be a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, isopropanol, or ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., hexanes or heptane).

Protocol:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexanes until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexanes mixture, and dry under vacuum.

Biological Activity and Potential Applications

The N-hydroxybenzamide moiety is a well-established zinc-binding group found in a variety of enzyme inhibitors.[3] This structural feature makes this compound a promising candidate for drug discovery, particularly as a histone deacetylase (HDAC) inhibitor.

Mechanism of Action as a Potential HDAC Inhibitor

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[4] They remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.

The N-hydroxyamide group of this compound can chelate the zinc ion in the active site of HDAC enzymes, thereby inhibiting their activity. This inhibition leads to an accumulation of acetylated histones, a more open chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.

Caption: Proposed mechanism of action of this compound as an HDAC inhibitor.

In Vitro Biological Evaluation

Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol provides a general framework for assessing the HDAC inhibitory activity of this compound.

Materials:

-

HeLa or other cell line nuclear extract as a source of HDACs

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., Tris-based buffer with salts)

-

Developer solution (containing Trichostatin A and a protease)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and create a serial dilution series.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the nuclear extract (HDAC source), and the test compound at various concentrations. Include a positive control (a known HDAC inhibitor like Trichostatin A) and a negative control (DMSO vehicle).

-

Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

-

Development: Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorescent molecule (AMC).

-

Measurement: Read the fluorescence intensity using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, GHS hazard statements from suppliers and data for structurally related compounds suggest the following precautions.[1]

GHS Hazard Statements (based on related compounds):

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

May be harmful if swallowed or inhaled.

Recommended Precautions:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

-

Respiratory Protection: If handling as a powder, use a certified particulate respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.[2]

Conclusion

This compound is a valuable chemical entity with significant potential for applications in drug discovery and development. Its core structure, featuring a zinc-binding hydroxamic acid group, makes it a compelling starting point for the design of novel enzyme inhibitors, particularly for the histone deacetylase family. This guide provides a foundational understanding of its chemical properties, a practical approach to its synthesis and purification, and a framework for evaluating its biological activity. Further research to fully characterize its spectroscopic properties and to determine its specific inhibitory profile against various HDAC isoforms is warranted to unlock its full therapeutic potential.

References

-

PrepChem. Synthesis of N-(4-chorobenzyl)-4-hydroxybenzamide. [Link]

-

PubMed. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. [Link]

-

PubChem. 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide. [Link]

-

PubChem. 4-Chlorobenzenehydroxamic acid. [Link]

-

Fisher Scientific. p-Hydroxybenzamide Safety Data Sheet. [Link]

-

PubMed. Design, synthesis and biological evaluation of saccharin-based N-hydroxybenzamides as histone deacetylases (HDACs) inhibitors. [Link]

Sources

- 1. 4-Chlorobenzenehydroxamic acid | C7H6ClNO2 | CID 587178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of saccharin-based N-hydroxybenzamides as histone deacetylases (HDACs) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Chloro-N-hydroxybenzamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Chloro-N-hydroxybenzamide

Executive Summary: This guide provides a comprehensive technical overview of a robust and efficient pathway for the synthesis of this compound (4-chlorobenzohydroxamic acid). This compound is a valuable building block in medicinal chemistry, often investigated for its role as a key functional group in therapeutics targeting zinc-dependent enzymes, such as histone deacetylases (HDACs). The presented methodology is centered on the nucleophilic acyl substitution of a highly reactive 4-chlorobenzoyl chloride intermediate with hydroxylamine hydrochloride. This document details the underlying chemical principles, provides a step-by-step experimental protocol, and discusses critical parameters for process optimization and safety. It is intended for an audience of researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction

Chemical Identity and Significance

This compound, with the molecular formula C₇H₆ClNO₂, is a hydroxamic acid derivative.[1] Hydroxamic acids are a class of organic compounds characterized by the R-CO-NH-OH functional group.[2] This moiety is an excellent metal chelator, a property that underpins the biological activity of many hydroxamic acid-containing drugs.[2][3] The conjugate base, a hydroxamate, forms strong bidentate complexes with metal ions like Zn(II) and Fe(III), which is crucial for their mechanism of action as enzyme inhibitors.[3] Consequently, this compound serves as a critical intermediate in the synthesis of more complex molecules designed for therapeutic applications.

Overview of Synthetic Strategies for Hydroxamic Acids

The synthesis of hydroxamic acids can be achieved through several routes. Common methods include the reaction of hydroxylamine with esters, the Angeli-Rimini reaction involving aldehydes, and the direct conversion of nitroalkanes.[2][4] However, the most prevalent and efficient strategy for preparing aromatic hydroxamic acids relies on the acylation of hydroxylamine with an activated carboxylic acid derivative.[3] The use of acyl chlorides is particularly effective due to their high reactivity, which facilitates a rapid and often high-yielding conversion under mild conditions.[4][5] This guide will focus on this superior two-step approach, starting from the readily available 4-chlorobenzoic acid.

The Core Synthesis Pathway: Acylation of Hydroxylamine

The conversion of 4-chlorobenzoic acid to this compound is most logically achieved by first activating the carboxylic acid to its corresponding acyl chloride, followed by a nucleophilic attack from hydroxylamine.

Step 1: Activation of 4-Chlorobenzoic Acid to 4-Chlorobenzoyl Chloride

Principle: The direct reaction between a carboxylic acid and an amine (or hydroxylamine) to form an amide is thermodynamically unfavorable and requires harsh conditions. To facilitate the reaction, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose, transforming 4-chlorobenzoic acid into the highly electrophilic 4-chlorobenzoyl chloride.[6] A key advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.[6]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution where the carboxylic acid oxygen attacks the sulfur atom of thionyl chloride. A subsequent rearrangement and elimination of HCl and SO₂ yields the desired acyl chloride.

Step 2: Nucleophilic Acyl Substitution with Hydroxylamine

Principle: This step is the core bond-forming reaction. 4-Chlorobenzoyl chloride is a potent acylating agent, highly susceptible to attack by nucleophiles.[7] Hydroxylamine (NH₂OH), generated in situ from its more stable hydrochloride salt (NH₂OH·HCl), acts as the nucleophile.[5] The nitrogen atom of hydroxylamine is more nucleophilic than the oxygen and attacks the electrophilic carbonyl carbon of the acyl chloride.[3] A base, such as sodium bicarbonate or sodium hydroxide, is essential to neutralize the HCl generated during the reaction and to deprotonate the hydroxylamine hydrochloride salt, liberating the free hydroxylamine needed for the reaction.[5][8]

Mechanism: The reaction is a classic nucleophilic acyl substitution. The nitrogen of free hydroxylamine attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable N-hydroxyamide (hydroxamic acid) product.

Detailed Experimental Protocol

This protocol describes an efficient method using a biphasic system which allows for simple workup and purification.[5]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Sample Quantity |

| 4-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | 1.0 | 5.00 g (28.6 mmol) |

| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 | 1.2 | 2.38 g (34.3 mmol) |

| Sodium bicarbonate | NaHCO₃ | 84.01 | 2.5 | 6.00 g (71.4 mmol) |

| Ethyl acetate | C₄H₈O₂ | 88.11 | - | 100 mL |

| Water | H₂O | 18.02 | - | 100 mL |

Note: If starting from 4-chlorobenzoic acid, it must first be converted to 4-chlorobenzoyl chloride. This is typically done by refluxing with an excess of thionyl chloride, followed by removal of the excess SOCl₂ by distillation.[6]

Step-by-Step Procedure

-

Preparation: In a 250 mL beaker or flask, dissolve hydroxylamine hydrochloride (2.38 g) and sodium bicarbonate (6.00 g) in 100 mL of water with stirring. In a separate flask, dissolve 4-chlorobenzoyl chloride (5.00 g) in 100 mL of ethyl acetate.

-

Reaction: Vigorously stir the aqueous solution while adding the ethyl acetate solution of 4-chlorobenzoyl chloride portion-wise over 5 minutes at room temperature. The reaction is fast and often complete within 5-15 minutes.[5]

-

Isolation: A white precipitate of this compound will form. Continue stirring for an additional 15 minutes to ensure the reaction is complete. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid on the filter with cold deionized water (2 x 30 mL) to remove inorganic salts, followed by a wash with a small amount of cold ethyl acetate to remove any unreacted starting material.

-

Drying: Dry the purified white solid in a vacuum oven to a constant weight. The product typically requires no further chromatographic purification.[5]

Process Optimization and Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Hydrolysis of 4-chlorobenzoyl chloride. | Ensure the acyl chloride is of high quality and handled under anhydrous conditions prior to the reaction.[7][9] Use it immediately after preparation or purchase. |

| Incomplete reaction. | Ensure vigorous stirring to maximize the interface between the organic and aqueous phases. Check the stoichiometry and purity of reagents. | |

| Product Contamination | Presence of 4-chlorobenzoic acid. | This results from the hydrolysis of the starting acyl chloride.[7] Wash the final product thoroughly with water. If significant, the acid can be removed by washing the organic layer with a basic aqueous solution like NaHCO₃ during workup if the product remains in the organic phase. |

| Dimerization or side reactions. | Maintain the reaction at room temperature. Exothermic reactions can promote side product formation. Adding the acyl chloride solution slowly can help manage heat. |

Safety Considerations

-

4-Chlorobenzoyl Chloride: This reagent is corrosive and a lachrymator (induces tearing). It reacts violently with water, releasing corrosive HCl gas.[7] Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Thionyl Chloride (if preparing the acyl chloride): Highly toxic, corrosive, and reacts violently with water. All work must be conducted in a fume hood.

-

Hydroxylamine and its Salts: While hydroxylamine hydrochloride is relatively stable, free hydroxylamine can be explosive.[10] Avoid heating concentrated solutions of hydroxylamine.

-

Sodium Bicarbonate: Reacts with the HCl byproduct to release CO₂ gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.

Conclusion

The synthesis of this compound via the acylation of hydroxylamine with 4-chlorobenzoyl chloride is a highly efficient, rapid, and reliable method. By utilizing a biphasic solvent system and a mild base, the protocol allows for high yields and purity with a simple filtration workup, avoiding the need for complex purification techniques. Careful handling of the moisture-sensitive acyl chloride intermediate is the most critical parameter for success. This pathway provides a dependable foundation for researchers requiring this versatile intermediate for further synthetic applications in drug discovery and development.

References

-

Wang, K.-K., Li, Y.-L., Zhao, Y.-C., Zhang, S.-S., Chen, R., & Sun, A. (2021). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Advances. Available at: [Link]

-

Wikipedia. (n.d.). Hydroxamic acid. Available at: [Link]

-

Sow, I. S. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry, 15(4), 345-354. Available at: [Link]

-

Bertini, S., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. AIR Unimi. Available at: [Link]

-

ResearchGate. (2010). An Efficient Method for the Preparation of Hydroxamic Acids. ChemInform. Available at: [Link]

-

ResearchGate. (2020). Optimization experiments for oximation of 4-chlorobenzaldehyde to benzaldoxime with NH2OH·HCl/bis-thiourea metal chloride complexes. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide. Available at: [Link]

-

International Journal of Research and Analytical Reviews. (2020). Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. Available at: [Link]

- Google Patents. (n.d.). CN101921194A - A kind of method preparing 4-chlorobenzhydrylamine.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Hydroxamic acid - Wikipedia [en.wikipedia.org]

- 3. air.unimi.it [air.unimi.it]

- 4. eurjchem.com [eurjchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN101921194A - A kind of method preparing 4-chlorobenzhydrylamine - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

4-Chloro-N-hydroxybenzamide mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 4-Chloro-N-hydroxybenzamide

This guide provides a comprehensive technical overview of the putative mechanism of action of this compound. Drawing upon established principles of medicinal chemistry and enzymatic inhibition, we will explore its likely molecular target and the downstream cellular consequences. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a synthetic small molecule belonging to the benzamide class of compounds. Its chemical structure features a central benzene ring substituted with a chloro group and an N-hydroxycarboxamide moiety (hydroxamic acid). While specific in-depth studies on this compound are not extensively documented in publicly available literature, its structural features, particularly the N-hydroxybenzamide core, strongly suggest a primary mechanism of action as a histone deacetylase (HDAC) inhibitor.[1] This guide will, therefore, focus on this well-established mechanism for the broader class of N-hydroxybenzamide-containing molecules.

PART 1: The Core Mechanism - Histone Deacetylase (HDAC) Inhibition

The prevailing hypothesis for the mechanism of action of this compound is its function as an inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[2][3]

The Role of Histone Deacetylases (HDACs)

HDACs catalyze the removal of acetyl groups from the lysine residues of histones. This deacetylation leads to a more condensed chromatin structure, rendering the DNA less accessible to transcription factors and resulting in transcriptional repression.[3] There are four classes of HDACs, with Classes I, II, and IV being zinc-dependent metalloenzymes.[2][3] The aberrant activity of HDACs is implicated in various diseases, most notably cancer, where the silencing of tumor suppressor genes contributes to tumorigenesis.[1][2]

Mechanism of HDAC Inhibition by N-Hydroxybenzamides

The N-hydroxybenzamide scaffold is a classic zinc-binding group found in many potent HDAC inhibitors, including the FDA-approved drug Vorinostat (suberoylanilide hydroxamic acid, SAHA).[1][4] The inhibitory mechanism is predicated on the chelation of the catalytic zinc ion (Zn²⁺) within the active site of the HDAC enzyme by the hydroxamic acid moiety. This bidentate chelation effectively blocks the substrate-binding site and inactivates the enzyme.

The proposed interaction of this compound with the HDAC active site is as follows:

-

Zinc Chelation: The hydroxamic acid group (-C(=O)NHOH) of this compound directly coordinates with the Zn²⁺ ion in the catalytic pocket of the HDAC enzyme.

-

Hydrogen Bonding: The amide and hydroxyl groups of the hydroxamic acid can form hydrogen bonds with amino acid residues lining the active site, further stabilizing the enzyme-inhibitor complex.

-

Hydrophobic Interactions: The 4-chlorophenyl ring likely engages in hydrophobic interactions with nonpolar residues in the active site, contributing to the overall binding affinity.

Caption: Proposed interaction of this compound with the HDAC active site.

PART 2: Downstream Cellular Consequences of HDAC Inhibition

The inhibition of HDACs by this compound is expected to trigger a cascade of cellular events, primarily leading to the reactivation of silenced genes.

Histone Hyperacetylation and Chromatin Remodeling

By inhibiting HDACs, this compound would lead to an accumulation of acetylated histones. This histone hyperacetylation neutralizes the positive charge of lysine residues, weakening their interaction with the negatively charged DNA backbone. The result is a more relaxed, open chromatin conformation (euchromatin), which allows for the binding of transcription factors and the initiation of gene expression.

Reactivation of Tumor Suppressor Genes

A key consequence of HDAC inhibition in cancer cells is the reactivation of tumor suppressor genes that were epigenetically silenced. This can lead to the restoration of critical cellular processes that control cell growth and proliferation.

Cellular Outcomes

The downstream effects of HDAC inhibition on cancer cells are multifaceted and include:

-

Cell Cycle Arrest: Reactivation of cell cycle inhibitors can halt the progression of the cell cycle, often at the G1/S or G2/M phases.[4]

-

Induction of Apoptosis: Upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes can trigger programmed cell death.[4]

-

Inhibition of Proliferation: The cumulative effect of cell cycle arrest and apoptosis is a potent anti-proliferative activity against tumor cells.[1]

Caption: Experimental workflow for an in vitro HDAC inhibition assay.

PART 4: Broader Biological Activities and Future Directions

While HDAC inhibition is the most probable mechanism of action for this compound, the broader benzamide scaffold is known to exhibit a range of biological activities.

Other Potential Activities

-

Antimicrobial and Antifungal Effects: Some benzamide derivatives have demonstrated activity against various bacterial and fungal strains. [5]* Antiviral Activity: Certain substituted benzamides have been investigated as inhibitors of viral replication, such as for human adenovirus. [6]* Inhibition of Other Enzymes: Derivatives of the related 4-hydroxybenzamide have been shown to inhibit enzymes like α-amylase, carbonic anhydrase, and lipoxygenase. [7]

Future Research

To definitively elucidate the mechanism of action of this compound, the following studies are recommended:

-

Comprehensive Kinase and Enzyme Profiling: Screen the compound against a broad panel of enzymes to determine its selectivity profile.

-

Cell-Based Assays: Conduct Western blot analysis to confirm histone hyperacetylation in treated cells. Perform cell cycle analysis and apoptosis assays to validate the downstream cellular effects.

-

In Vivo Studies: Evaluate the anti-tumor efficacy of this compound in animal models of cancer.

PART 5: Conclusion

Based on its chemical structure, this compound is strongly predicted to function as a histone deacetylase inhibitor. The N-hydroxybenzamide moiety is a well-established zinc-binding group that can effectively chelate the catalytic zinc ion in the active site of HDACs. This inhibition leads to histone hyperacetylation, chromatin remodeling, and the reactivation of silenced tumor suppressor genes, ultimately resulting in cell cycle arrest, apoptosis, and anti-proliferative effects in cancer cells. While other biological activities may be possible, HDAC inhibition represents the most scientifically plausible and primary mechanism of action for this compound. Further experimental validation is necessary to confirm this hypothesis and to explore the full therapeutic potential of this compound.

References

-

Jiao, J., Fang, H., & Xu, W. F. (2008). Novel N-hydroxybenzamide histone deacetylase inhibitors as potential anti-cancer agents. Drug Discov Ther, 2(4), 211-5. [Link]

-

Novotná, A., et al. (2018). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Molecules, 23(11), 2969. [Link]

-

Cai, W., et al. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. J Med Chem, 63(21), 12830-12852. [Link]

-

Shaik, A. B., et al. (2022). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Biointerface Research in Applied Chemistry, 13(1), 5. [Link]

-

Saeed, A., et al. (2021). Novel 4-Oxoquinazoline-Based N-Hydroxypropenamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Biological Evaluation. ACS Omega, 6(6), 4381-4393. [Link]

-

Advent Bio. (n.d.). This compound. Advent Bio. [Link]

-

Ahmad, I., et al. (2019). Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides. Pak J Pharm Sci, 32(5), 2135-2141. [Link]

-

Zhang, L., et al. (2020). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry, 8, 77. [Link]

-

Suzuki, T., et al. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 42(15), 3001-3003. [Link]

-

I, D. A., et al. (2023). Medicinal chemistry advances in targeting class I histone deacetylases. Future Medicinal Chemistry, 15(15), 1335-1358. [Link]

-

Li, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(18), 4238. [Link]

-

PubChem. (n.d.). 4-chloro-N-(4-hydroxyphenyl)sulfonylbenzamide. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-Hydroxybenzamide. National Center for Biotechnology Information. [Link]

-

Mayer-Wrangowski, S., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(15), 10466-10493. [Link]

-

Ugwu, D. I., et al. (2014). Synthesis and Biological Applications of Hydroxamates. American Journal of Organic Chemistry, 4(2), 26-51. [Link]

-

PubChem. (n.d.). Salicylamide. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Benzohydroxamic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. Novel N-hydroxybenzamide histone deacetylase inhibitors as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]

- 3. Medicinal chemistry advances in targeting class I histone deacetylases [explorationpub.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Multifaceted Biological Activities of 4-Chloro-N-hydroxybenzamide Derivatives: A Technical Guide

This technical guide provides an in-depth exploration of the diverse biological activities of 4-Chloro-N-hydroxybenzamide derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific understanding, presents detailed experimental methodologies, and offers insights into the mechanisms of action that underpin the therapeutic potential of these compounds. Our focus is on delivering a scientifically rigorous and practical resource that empowers further investigation and application of this promising class of molecules.

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The introduction of a chloro substituent and an N-hydroxy group can significantly modulate the physicochemical and biological properties of the parent molecule, often enhancing its potency and conferring novel activities. Specifically, this compound derivatives have emerged as a versatile class of compounds with significant potential in oncology, infectious diseases, and inflammatory disorders. This guide will dissect the key biological activities of these derivatives, providing both the conceptual framework and the practical methodologies required for their comprehensive evaluation.

Anticancer Activity: Targeting the Epigenome and Beyond

A significant body of research has focused on the anticancer potential of this compound derivatives, with a primary mechanism of action being the inhibition of histone deacetylases (HDACs).[1]

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[1] By removing acetyl groups from lysine residues on histones, HDACs promote a more compact chromatin structure, leading to transcriptional repression. In many cancers, HDACs are overexpressed or dysregulated, resulting in the silencing of tumor suppressor genes.

This compound derivatives, particularly those with a hydroxamic acid moiety (-CONHOH), act as potent HDAC inhibitors. The N-hydroxy group chelates the zinc ion within the active site of the HDAC enzyme, effectively blocking its catalytic activity. This inhibition leads to the accumulation of acetylated histones, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[2] For instance, certain N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives have demonstrated potent antiproliferative activity against human colon carcinoma (HCT116) and non-small cell lung cancer (A549) cell lines.[1][2]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the reported in vitro anticancer activity of selected benzamide derivatives against various cancer cell lines.

| Compound/Derivative | Target | Cell Line | IC50 / GI50 (µM) | Reference |

| Thiophene substituted HPPB derivative | HDAC | HCT116 (Colon) | 0.3 | [2] |

| Benzo[d][1][3]dioxole derivative of HPPB | HDAC | A549 (Lung) | 0.4 | [2] |

| Compound 18 (a 4-chloro-2-mercaptobenzenesulfonamide derivative) | Not Specified | HOP-62 (Lung) | 0.05 | [4] |

| Compound 18 (a 4-chloro-2-mercaptobenzenesulfonamide derivative) | Not Specified | HCT-116 (Colon) | 0.33-1.08 | [4] |

| Compound 18 (a 4-chloro-2-mercaptobenzenesulfonamide derivative) | Not Specified | 786-0 (Renal) | 0.33-1.08 | [4] |

| Compound 18 (a 4-chloro-2-mercaptobenzenesulfonamide derivative) | Not Specified | M14 (Melanoma) | 0.33-1.08 | [4] |

| Compound 7 (4-Methylbenzamide derivative) | Protein Kinases | K562 (Leukemia) | 2.27 | [5] |

| Compound 7 (4-Methylbenzamide derivative) | Protein Kinases | HL-60 (Leukemia) | 1.42 | [5] |

| Compound 10 (4-Methylbenzamide derivative) | Protein Kinases | K562 (Leukemia) | 2.53 | [5] |

| Compound 10 (4-Methylbenzamide derivative) | Protein Kinases | HL-60 (Leukemia) | 1.52 | [5] |

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol outlines a general procedure for determining the HDAC inhibitory activity of this compound derivatives using a commercially available fluorometric assay kit.

Materials:

-

HDAC Assay Kit (containing HDAC enzyme, substrate, and developer)

-

Assay Buffer

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Trichostatin A (TSA) or a known HDAC inhibitor (as a positive control)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically involves diluting the HDAC enzyme, substrate, and developer in the provided assay buffer.

-

Compound Dilution: Prepare a serial dilution of the test compounds and the positive control in the assay buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.

-

Assay Reaction:

-

To each well of the 96-well plate, add the following in order:

-

Assay Buffer

-

Test compound dilution or control

-

Diluted HDAC enzyme

-

-

Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the compounds to interact with the enzyme.

-

Initiate the reaction by adding the diluted substrate to each well.

-

Incubate the plate at 37°C for a further specified time (e.g., 30 minutes).

-

-

Signal Development: Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well.

-

Fluorescence Measurement: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the signal to stabilize. Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the untreated control (enzyme and substrate only).

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of this compound and related salicylanilides have demonstrated significant activity against a wide range of microbial pathogens, including bacteria, fungi, and mycobacteria.[3]

Mechanism of Action

The precise antimicrobial mechanisms can vary depending on the specific derivative and the target organism. However, several key modes of action have been proposed:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[1]

-

Inhibition of Photosynthetic Electron Transport (PET): In photosynthetic microorganisms, such as certain algae and cyanobacteria, some salicylanilide derivatives have been shown to inhibit the photosynthetic electron transport chain, disrupting energy production.[3]

-

Enzyme Inhibition: These compounds can inhibit essential microbial enzymes involved in various metabolic pathways. For example, some derivatives may target enzymes involved in cell wall synthesis or nucleic acid replication.[1][6]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzamide and salicylanilide derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 | [7] |

| 4-chloro-2-mercaptobenzenesulfonamide derivatives (16, 17, 23, 24, 31, 32, 48) | Anaerobic Gram-positive bacteria | Promising activity | [8] |

| Methoxyethyl 4-chlorocinnamate | Candida species | 0.13 (µmol/mL) | [6] |

| Perillyl 4-chlorocinnamate | Candida species | 0.024 (µmol/mL) | [6] |

| N-(4-chlorophenyl)-4-hydroxybenzamide (5d) related compound 5a | Bacillus subtilis | 6.25 | [9] |

| N-(4-chlorophenyl)-4-hydroxybenzamide (5d) related compound 5a | Escherichia coli | 3.12 | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial and fungal strains.

Materials:

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial or fungal strains

-

Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microplates

-

Positive control antibiotic/antifungal

-

Solvent control (DMSO)

-

Inoculum suspension standardized to a specific cell density (e.g., 0.5 McFarland standard)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound. Make serial two-fold dilutions of the compound in the growth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium.

-

Inoculation: Add the standardized inoculum to each well of the microplate containing the diluted compound. Include a positive control well (medium with inoculum and standard antibiotic), a negative control well (medium only), and a growth control well (medium with inoculum).

-

Incubation: Incubate the microplate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Validation: The growth control well should show turbidity, and the negative control well should be clear. The positive control antibiotic should show inhibition at its expected MIC.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Certain benzamide derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential in treating a range of inflammatory conditions.[7][10][11]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory pathways:

-

Inhibition of Pro-inflammatory Mediators: Some derivatives can inhibit the production of pro-inflammatory molecules such as nitric oxide (NO) and prostaglandin E2 (PGE2).[10] This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][12]

-

Inhibition of NF-κB Signaling: The transcription factor NF-κB is a master regulator of the inflammatory response. Certain benzamides can inhibit the activation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α.[11]

-

Protease Inhibition: Some compounds have shown the ability to inhibit proteases, such as trypsin, which can be involved in the inflammatory cascade.[7]

Quantitative Data: In Vitro Anti-inflammatory Activity

| Compound/Derivative | Assay | IC50 (mg/mL) | Reference |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Proteinase (Trypsin) Inhibition | 0.04–0.07 | [7] |

| Acetylsalicylic Acid (Positive Control) | Proteinase (Trypsin) Inhibition | 0.4051 ± 0.0026 | [7] |

Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This protocol details a common method to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Griess Reagent

-

Sodium nitrite standard solution

-

96-well cell culture plate

-

Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour). Include a vehicle control (DMSO).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include an unstimulated control group.

-

Nitrite Measurement:

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess Reagent in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

-

Cell Viability Assay: Perform a cell viability assay on the remaining cells in the plate to ensure that the observed reduction in NO production is not due to cytotoxicity of the compounds.

-

Data Analysis: Calculate the concentration of nitrite in each sample from the standard curve. Determine the percentage of inhibition of NO production by the test compounds compared to the LPS-stimulated control.

Conclusion

This compound derivatives represent a highly versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The multifaceted mechanisms of action, including HDAC inhibition, disruption of microbial cell integrity, and modulation of key inflammatory pathways, provide a solid foundation for the rational design of novel therapeutic agents. This technical guide offers a comprehensive overview of their biological activities and provides detailed, field-proven methodologies to facilitate their continued exploration and development by the scientific community.

References

-

Kos, J., et al. (2018). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules. Available at: [Link]

-

(2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate. Available at: [Link]

-

Slawinski, J., et al. (2005). Synthesis, Molecular Structure, and in Vitro Antitumor Activity of New 4-chloro-2-mercaptobenzenesulfonamide Derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

-

Zaharia, V., et al. (2024). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules. Available at: [Link]

-

Xu, Y., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Inflammation. Available at: [Link]

-

Fedorov, A.Y., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. Available at: [Link]

-

Sławiński, J., et al. (2013). Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

- Google Patents. (n.d.). RU2465271C2 - 4-hydroxybenzamide drug derivatives. Google Patents.

-

Chen, G., et al. (2020). Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Reddy, P.G., et al. (2012). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Chen, G., et al. (2000). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Advances in Experimental Medicine and Biology. Available at: [Link]

-

de Fátima, A., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. The Scientific World Journal. Available at: [Link]

-

ResearchGate. (2021). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nanobioletters.com [nanobioletters.com]

- 10. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

M-Carboxycinnamic Acid Bis-hydroxamide (CBHA): A Technical Guide to a Potent Histone Deacetylase Inhibitor

Abstract

This technical guide provides an in-depth exploration of M-carboxycinnamic acid bis-hydroxamide (CBHA), a potent inhibitor of histone deacetylases (HDACs). Given the limited specific literature on 4-Chloro-N-hydroxybenzamide, this document focuses on CBHA as a well-characterized analogue sharing the critical hydroxamic acid moiety responsible for HDAC inhibition. We will delve into the fundamental role of HDACs in epigenetic regulation and their significance as therapeutic targets. This guide will cover the mechanism of action, a plausible synthetic route, and detailed protocols for the in-vitro and in-vivo evaluation of CBHA. The intended audience for this document includes researchers, scientists, and drug development professionals actively engaged in the fields of epigenetics and oncology.

Introduction: The Epigenetic Role of Histone Deacetylases

Gene expression is meticulously regulated by a complex interplay of factors, including the structural organization of chromatin. The fundamental unit of chromatin, the nucleosome, consists of DNA wrapped around a core of histone proteins. The post-translational modification of histone tails, particularly the acetylation and deacetylation of lysine residues, plays a pivotal role in modulating chromatin structure and, consequently, gene transcription.

Histone acetyltransferases (HATs) catalyze the addition of acetyl groups to lysine residues, neutralizing their positive charge and leading to a more relaxed chromatin conformation (euchromatin). This "open" state allows for greater accessibility of transcription factors to DNA, generally promoting gene expression. Conversely, histone deacetylases (HDACs) remove these acetyl groups, restoring the positive charge on lysine residues and promoting a more condensed chromatin structure (heterochromatin), which is associated with transcriptional repression.

Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, most notably cancer. The overexpression or aberrant activity of certain HDACs can lead to the silencing of tumor suppressor genes, contributing to uncontrolled cell proliferation and survival. Consequently, the development of HDAC inhibitors has emerged as a promising therapeutic strategy. These inhibitors aim to restore the natural balance of histone acetylation, leading to the re-expression of silenced genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

M-carboxycinnamic acid bis-hydroxamide (CBHA) is a member of the hydroxamic acid class of HDAC inhibitors, which are characterized by a hydroxamic acid moiety that chelates the zinc ion in the active site of class I and II HDACs. This guide will provide a comprehensive overview of CBHA, from its molecular mechanism to its preclinical evaluation.

M-Carboxycinnamic Acid Bis-hydroxamide (CBHA): An Overview

CBHA is a potent, cell-permeable inhibitor of histone deacetylases. It belongs to a class of hybrid polar compounds synthesized to induce terminal differentiation and apoptosis in transformed cells.[1]

Chemical Properties

| Property | Value |

| IUPAC Name | N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide |

| Synonyms | m-Carboxycinnamic acid bis-hydroxamide, Histone Deacetylase Inhibitor II |

| CAS Number | 174664-65-4 |

| Molecular Formula | C₁₀H₁₀N₂O₄ |

| Molecular Weight | 222.2 g/mol |

| Solubility | Soluble in DMSO and DMF |

Plausible Synthesis Route

Step 1: Synthesis of 3-(2-Carboxyvinyl)benzoic acid

A likely starting point for the synthesis of CBHA is the Knoevenagel or Perkin condensation of 3-carboxybenzaldehyde with malonic acid or acetic anhydride, respectively.

Step 2: Conversion to the Bis-acid Chloride

The resulting dicarboxylic acid can be converted to the more reactive bis-acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Step 3: Reaction with Hydroxylamine

The bis-acid chloride is then reacted with hydroxylamine (NH₂OH) or a protected form of hydroxylamine, followed by deprotection, to yield M-carboxycinnamic acid bis-hydroxamide. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Mechanism of Action

CBHA exerts its biological effects through the potent inhibition of histone deacetylases. This inhibition leads to the hyperacetylation of histones, which in turn modulates gene expression, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1]

Targeting HDAC Enzymes

CBHA has been shown to be a potent inhibitor of class I HDACs, specifically HDAC1 and HDAC3.[1] The hydroxamic acid moiety of CBHA is crucial for its inhibitory activity, as it chelates the zinc ion located at the bottom of the catalytic pocket of these enzymes, thereby blocking their deacetylase function.

| Enzyme | IC₅₀ (µM) |

| HDAC1 | 0.01[1] |

| HDAC3 | 0.07[1] |

Downstream Cellular Effects

The inhibition of HDACs by CBHA leads to a cascade of downstream events:

-

Histone Hyperacetylation: Treatment of cells with CBHA results in the accumulation of acetylated histones H3 and H4.[1][6] This alteration in chromatin structure is a direct consequence of HDAC inhibition.

-

Gene Expression Reprogramming: The hyperacetylation of histones leads to the transcriptional activation of a subset of genes, including those involved in cell cycle control and apoptosis. Notably, HDAC inhibitors have been shown to induce the expression of the cyclin-dependent kinase inhibitor p21WAF1.[7][8][9] The induction of p21 leads to cell cycle arrest, primarily at the G0/G1 phase.[6]

-

Induction of Apoptosis: CBHA has been demonstrated to induce apoptosis in various cancer cell lines.[1] This pro-apoptotic effect is mediated, in part, by altering the expression of Bcl-2 family proteins. HDAC inhibitors can down-regulate the expression of anti-apoptotic proteins like Bcl-2 and up-regulate the expression of pro-apoptotic proteins.[10][11]

Signaling Pathway of CBHA-Induced Apoptosis

Caption: Mechanism of CBHA-induced apoptosis.

In Vitro Evaluation

The preclinical evaluation of CBHA involves a series of in vitro assays to determine its potency, selectivity, and cellular effects.

HDAC Activity Assay

This assay quantifies the ability of CBHA to inhibit the enzymatic activity of purified HDAC enzymes.

Experimental Protocol: Fluorometric HDAC Activity Assay

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Reconstitute purified recombinant human HDAC1 and HDAC3 enzymes in assay buffer.

-

Prepare a stock solution of CBHA in DMSO and create a serial dilution in assay buffer.

-

Prepare a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Prepare a developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.

-

-

Assay Procedure:

-

In a 96-well black plate, add the diluted CBHA solutions or vehicle control (DMSO).

-

Add the HDAC enzyme to each well.

-

Incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding the developer solution.

-

Incubate at 37°C for 15 minutes.

-

Measure the fluorescence using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percentage of inhibition for each CBHA concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the CBHA concentration and fitting the data to a dose-response curve.

-

Cell-Based Assays

4.2.1. Cytotoxicity Assay

This assay determines the concentration of CBHA required to inhibit the growth of cancer cell lines. Neuroblastoma cell lines are particularly sensitive to CBHA.

Experimental Protocol: MTT Assay in Neuroblastoma Cells

-

Cell Culture:

-

Culture human neuroblastoma cells (e.g., SH-SY5Y, LAN-5) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Treatment:

-

Prepare a serial dilution of CBHA in culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of CBHA or vehicle control.

-

Incubate the cells for 48-72 hours.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the LD₅₀ (lethal dose, 50%) or IC₅₀ (inhibitory concentration, 50%) value by plotting cell viability against the logarithm of the CBHA concentration.

-

4.2.2. Western Blot Analysis of Histone Acetylation

This technique is used to visualize the increase in histone acetylation in cells treated with CBHA.

Experimental Protocol: Western Blot for Acetylated Histones

-

Cell Lysis:

-

Treat neuroblastoma cells with CBHA or vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for acetylated histone H3 (Ac-H3) and acetylated histone H4 (Ac-H4) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Use an antibody against total histone H3 or β-actin as a loading control.

-

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for in vitro evaluation of CBHA.

In Vivo Evaluation

In vivo studies are crucial to assess the anti-tumor efficacy and tolerability of CBHA in a living organism.

Xenograft Tumor Models

Human cancer cells, such as neuroblastoma cells, are implanted into immunodeficient mice to form tumors. The effect of CBHA on tumor growth is then evaluated.

Experimental Protocol: Neuroblastoma Xenograft Model

-

Animal Model:

-

Use immunodeficient mice (e.g., SCID or nude mice).

-

Subcutaneously inject human neuroblastoma cells (e.g., SMS-KCN-69n) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Treatment:

-

Randomly assign the mice to different treatment groups: vehicle control, CBHA at various doses (e.g., 50, 100, 200 mg/kg/day).

-

Administer CBHA or vehicle via an appropriate route (e.g., intraperitoneal injection or oral gavage) daily for a specified period (e.g., 21 days).

-

-

Efficacy Assessment:

-

Measure the tumor volume using calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Compare the tumor growth in the CBHA-treated groups to the vehicle control group using appropriate statistical tests.

-

In Vivo Efficacy Data

Studies have shown that CBHA significantly inhibits the growth of human neuroblastoma xenografts in a dose-dependent manner.[5]

| Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition |

| CBHA | 50 | Moderate |

| CBHA | 100 | Significant |

| CBHA | 200 | Complete suppression[5] |

Furthermore, CBHA has demonstrated synergistic anti-tumor activity when combined with other agents, such as all-trans retinoic acid (atRA).[5]

Conclusion and Future Directions

M-carboxycinnamic acid bis-hydroxamide (CBHA) is a potent histone deacetylase inhibitor with significant anti-tumor activity, particularly in neuroblastoma. Its ability to induce histone hyperacetylation, reprogram gene expression, and trigger apoptosis in cancer cells makes it a valuable tool for epigenetic research and a promising candidate for further preclinical and clinical development.

Future research should focus on elucidating the full spectrum of genes regulated by CBHA through transcriptomic and proteomic approaches. Additionally, optimizing its pharmacokinetic and pharmacodynamic properties could enhance its therapeutic potential. The synergistic effects of CBHA with other anti-cancer agents also warrant further investigation to develop more effective combination therapies.

References

-

Richon, V. M., Emiliani, S., Verdin, E., et al. (1998). A class of hybrid polar inducers of transformed cell differentiation inhibits histone deacetylases. Proceedings of the National Academy of Sciences, 95(6), 3003–3007. [Link]

-

Reddy, A. S., Kumar, M. S., & Reddy, G. R. (2000). A convenient method for the preparation of hydroxamic acids. Tetrahedron Letters, 41(33), 6285-6288. [Link]

-

Al-Rawashdeh, N. A. M. (2018). Methods for Hydroxamic Acid Synthesis. Mini-Reviews in Organic Chemistry, 15(3), 196-209. [Link]

-

Bailén, M. A., Chinchilla, R., Dodsworth, D. J., & Nájera, C. (2001). Direct synthesis of hydroxamates from carboxylic acids using 2-mercaptopyridone-1-oxide-based thiouronium salts. Tetrahedron Letters, 42(29), 5013-5016. [Link]

-

Coffey, D. C., Kutko, M. C., Glick, R. D., et al. (2001). The histone deacetylase inhibitor, CBHA, inhibits growth of human neuroblastoma xenografts in vivo, alone and synergistically with all-trans retinoic acid. Cancer Research, 61(9), 3591–3594. [Link]

-

Richon, V. M., Sandhoff, K. M., Rifkind, R. A., & Marks, P. A. (2000). Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation. Proceedings of the National Academy of Sciences, 97(18), 10014–10019. [Link]

-

Takai, N., Kawamata, N., Ueda, T., et al. (2006). CBHA is a family of hybrid polar compounds that inhibit histone deacetylase, and induces growth inhibition, cell cycle arrest and apoptosis in human endometrial and ovarian cancer cells. Oncology, 70(2), 97–105. [Link]

-

Butler, L. M., Agus, D. B., Scher, H. I., et al. (2000). Suberoylanilide hydroxamic acid, an inhibitor of histone deacetylase, suppresses the growth of human prostate cancer cells in vitro and in vivo. Cancer Research, 60(18), 5165–5170. [Link]

-

Sambucetti, L. C., Fischer, D. D., Zabludoff, S., et al. (1999). Histone deacetylase inhibition selectively alters the activity and expression of cell cycle proteins leading to specific chromatin acetylation and antiproliferative effects. Journal of Biological Chemistry, 274(49), 34940–34947. [Link]

-

Eom, Y. W., Kim, M. A., Park, S. S., et al. (2008). Histone deacetylase inhibitors down-regulate bcl-2 expression and induce apoptosis in t(14;18) lymphomas. Blood, 112(5), 1831–1839. [Link]

-

Inoue, S., Walde, S., & Zender, L. (2018). The BCL-2 family in cancer and beyond. Nature Reviews Cancer, 18(10), 640–652. [Link]

Sources

- 1. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxamate synthesis by acylation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. tbaines3.wordpress.com [tbaines3.wordpress.com]

- 5. Methods for synthesizing hydroxamic acids and their metal complexes | European Journal of Chemistry [eurjchem.com]

- 6. CBHA is a family of hybrid polar compounds that inhibit histone deacetylase, and induces growth inhibition, cell cycle arrest and apoptosis in human endometrial and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Histone Deacetylase Inhibitors Down-Regulate bcl-2 Expression and Induce Apoptosis in t(14;18) Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Structure-Activity Relationship of 4-Chloro-N-hydroxybenzamide: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of 4-Chloro-N-hydroxybenzamide in Medicinal Chemistry

This compound is a molecule of significant interest in the field of drug discovery, primarily recognized for its role as a scaffold in the development of potent enzyme inhibitors. Its deceptively simple structure, a chlorinated benzene ring linked to a hydroxamic acid moiety via an amide bond, belies a rich and nuanced structure-activity relationship (SAR). This technical guide provides an in-depth exploration of the SAR of this compound, with a particular focus on its activity as a histone deacetylase (HDAC) inhibitor. By dissecting the roles of its key functional groups and exploring the impact of structural modifications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important pharmacophore.

The core of this compound's biological activity often lies in its ability to chelate metal ions within the active sites of metalloenzymes.[1] The hydroxamic acid group, -C(=O)NHOH, is a well-established zinc-binding group (ZBG), crucial for the inhibition of zinc-dependent enzymes like HDACs.[2][3] The chlorinated phenyl ring serves as a "cap" group, which can engage in various interactions with the enzyme surface, influencing potency and selectivity. Understanding how modifications to these components affect biological activity is paramount for the rational design of novel therapeutics.

The Core Scaffold: Deconstructing the Pharmacophore